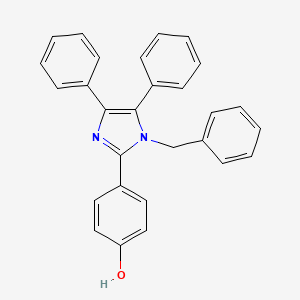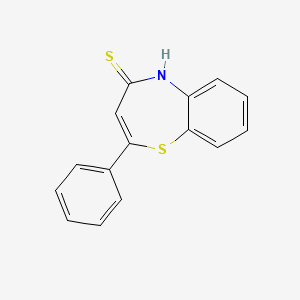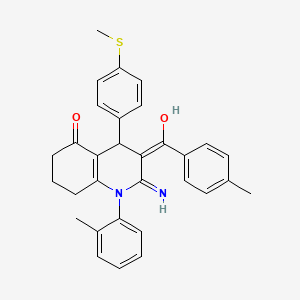
4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a benzyl group, two phenyl groups, and a phenol group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol typically involves a multi-step process. One common method is the condensation reaction of benzil with benzylamine and ammonium acetate in the presence of a suitable solvent such as glacial acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro and halogenated phenol derivatives.
科学研究应用
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-(1-benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. For instance, it can bind to enzymes and inhibit their activity by forming stable complexes. The phenol group can also participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: Lacks the benzyl group, which may affect its binding properties and reactivity.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Contains a reduced imidazole ring, leading to different chemical and biological properties.
Uniqueness
4-(1-Benzyl-4,5-diphenyl-1H-imidazol-2-yl)phenol is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications .
属性
分子式 |
C28H22N2O |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
4-(1-benzyl-4,5-diphenylimidazol-2-yl)phenol |
InChI |
InChI=1S/C28H22N2O/c31-25-18-16-24(17-19-25)28-29-26(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)30(28)20-21-10-4-1-5-11-21/h1-19,31H,20H2 |
InChI 键 |
OCXVNJOZYOAKTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-5-{[2-methyl-4-(4-morpholinylsulfonyl)anilino]methylene}-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B15284251.png)
![1-(4-chlorophenyl)-2-({4-ethyl-5-[(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B15284275.png)

![(5E)-2-(3-chloroanilino)-5-[(3-chloro-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284285.png)
![(5Z)-2-(3,5-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284293.png)

![(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284298.png)
![N-(4-ethoxyphenyl)-2-{5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B15284305.png)
![5-(4-chlorophenyl)-7-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15284308.png)

![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)
![1-(1-adamantyl)-3-[(Z)-(1-benzyl-5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]urea](/img/structure/B15284331.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284342.png)
![(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(3,4-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284347.png)
